Cytotoxicity Profile: Hericenone A Exhibits Distinct Potency Spectrum Compared to Hericenone B and Non-Cytotoxic Analogs
In the original isolation study, Hericenone A induced complete HeLa cell death at a minimum concentration of 100 μg/mL, whereas Hericenone B achieved the same effect at 6.3 μg/mL—a 16-fold difference in potency [1]. In a separate hepatocellular carcinoma model, Hericenone A at 20 μg/mL demonstrated potent growth inhibition of SMMC-7221 and MHCC-97H cells . Crucially, hericenones C–E and F–H were non-cytotoxic in the HeLa assay at comparable concentrations [1]. This establishes Hericenone A as a cytotoxic reference standard within the family, distinct from both the more potent Hericenone B and the non-cytotoxic NGF-stimulating analogs.
| Evidence Dimension | Cytotoxicity (minimum concentration for complete HeLa cell death) |
|---|---|
| Target Compound Data | 100 μg/mL (complete cell death) |
| Comparator Or Baseline | Hericenone B: 6.3 μg/mL (complete cell death); Hericenones C-E and F-H: non-cytotoxic |
| Quantified Difference | Hericenone B is ~16× more potent than Hericenone A; Hericenones C–H exhibit no cytotoxicity |
| Conditions | HeLa human cervical carcinoma cells; in vitro assay |
Why This Matters
For researchers requiring a cytotoxic geranyl resorcylate with moderate potency (suitable for dose-response studies without excessive toxicity), Hericenone A provides a distinct activity window unavailable from either the highly potent Hericenone B or the non-cytotoxic NGF-focused analogs.
- [1] Kawagishi H, Ando M, Mizuno T. Hericenone A and B as cytotoxic principles from the mushroom Hericium erinaceum. Tetrahedron Letters. 1990;31(3):373-376. View Source
